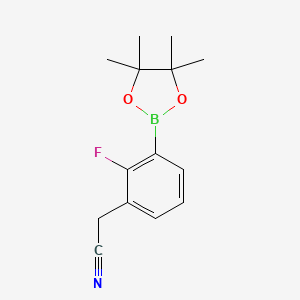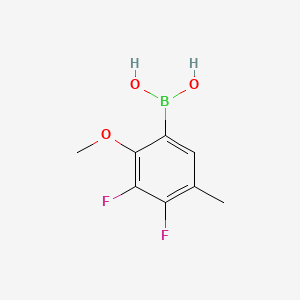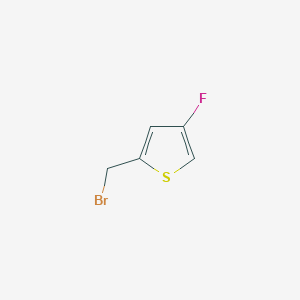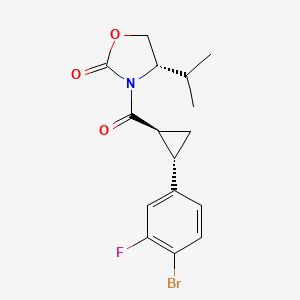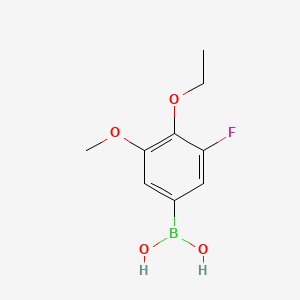![molecular formula C11H13FN2O B14029162 3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(2-oxa-6-azaspiro[33]heptan-6-yl)aniline is a complex organic compound that features a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline typically involves a multi-step process. One of the key steps is the formation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane . This reaction is optimized to achieve high yields and purity, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using optimized procedures. For example, the alkylating agent 3,3-bis(bromomethyl)oxetane is synthesized from tribromoneopentyl alcohol, a commercially available flame retardant. This process involves treatment with sodium hydroxide under Schotten–Baumann conditions to close the oxetane ring .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored as a candidate for developing new antibiotics, particularly for treating tuberculosis.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline involves its interaction with specific molecular targets. For instance, in the context of its potential use as an antibiotic, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A structurally related compound with similar spirocyclic features.
3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl: Another compound with a similar core structure, used as a melanin-concentrating hormone receptor antagonist.
Uniqueness
3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable candidate for drug development.
Propriétés
Formule moléculaire |
C11H13FN2O |
|---|---|
Poids moléculaire |
208.23 g/mol |
Nom IUPAC |
3-fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline |
InChI |
InChI=1S/C11H13FN2O/c12-9-3-8(13)1-2-10(9)14-4-11(5-14)6-15-7-11/h1-3H,4-7,13H2 |
Clé InChI |
BUGUCFAEXPALKA-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CN1C3=C(C=C(C=C3)N)F)COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


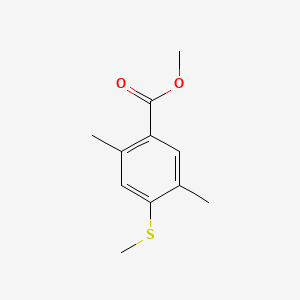
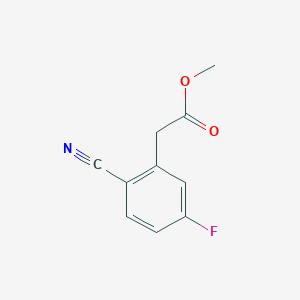
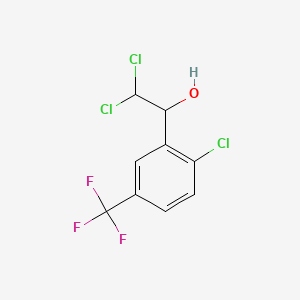
![Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate](/img/structure/B14029100.png)
![4'-(2-Methyl-1,3-dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029105.png)
